7-Hydroxy-2,2-dimethylchroman-4-one oxime
Description
Contextualizing Chromanone and Chromene Scaffolds in Drug Discovery and Heterocyclic Chemistry
The chromanone and chromene ring systems are fundamental building blocks in the synthesis of a vast array of biologically active compounds. cancer.gov Their prevalence in nature and their synthetic accessibility have made them attractive starting points for the development of new drugs.
The history of chromones, and by extension chromanones, is deeply rooted in the study of natural products. researchgate.netresearchgate.net These compounds are secondary metabolites found widely in the plant kingdom. researchgate.netnih.gov For instance, flavonoids, a major class of plant pigments, are derivatives of the chromone (B188151) scaffold. researchgate.net Khellin, a natural chromone extracted from the Ammi visnaga plant, has been used for centuries in traditional medicine for various ailments. researchgate.net The isolation and study of these natural chromones and chromanones have provided a wealth of information about their biological activities and have inspired the synthesis of numerous analogues. nih.govacs.org Many naturally occurring 2-phenyl chroman-4-ones, also known as flavanones, have been identified and studied for their potential health benefits. researchgate.net
The structural diversity of naturally occurring chromanones is vast, with various substitutions on the core ring system leading to a wide spectrum of biological effects. nih.gov This natural precedent has established chromanones as a key area of focus for chemists and pharmacologists.
The chroman-4-one framework is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets with high affinity. cancer.govresearchgate.netnih.govacs.orgnih.govresearchgate.neteurekaselect.comcancer.gov This versatility has led to the development of a multitude of chroman-4-one derivatives with a wide array of pharmacological activities. nih.govnih.gov
Research has shown that chroman-4-one derivatives exhibit activities such as:
Anti-inflammatory nih.govacs.org
Antimicrobial researchgate.netacs.org
Antioxidant nih.gov
Neuroprotective acs.orgnih.gov
The ability to easily modify the chroman-4-one core at various positions allows for the fine-tuning of its biological activity, making it a highly adaptable template for drug design. nih.govnih.gov The development of synthetic methods to create diverse libraries of chroman-4-one derivatives is an active area of research. researchgate.netnih.gov
The Oxime Functional Group: Significance and Chemical Versatility
The oxime functional group, characterized by the RR'C=N-OH moiety, is a cornerstone of modern organic and medicinal chemistry. wikipedia.orgvedantu.comucla.edubritannica.com Its unique chemical properties and reactivity make it a valuable tool for synthetic chemists and a key component in many pharmacologically active molecules.
Oximes are readily prepared through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgvedantu.com This straightforward synthesis makes them accessible intermediates for a variety of chemical transformations. numberanalytics.com One of the most well-known reactions involving oximes is the Beckmann rearrangement, where an oxime is converted into an amide. wikipedia.org This reaction is of significant industrial importance, for example, in the synthesis of caprolactam, a precursor to nylon-6. britannica.com
Beyond the Beckmann rearrangement, oximes can be reduced to amines or dehydrated to form nitriles, showcasing their versatility as synthetic intermediates. britannica.comnumberanalytics.com Their ability to be easily converted into other functional groups makes them a powerful tool in the construction of complex organic molecules. numberanalytics.com
The oxime functional group is not only a versatile synthetic tool but also a key pharmacophore in a number of therapeutic agents. nih.govencyclopedia.pub Oxime-containing compounds have demonstrated a wide range of biological activities, including:
Antidotes for Organophosphate Poisoning: Oximes are crucial in the treatment of poisoning by organophosphates, which are found in pesticides and nerve agents. nih.govencyclopedia.pub They function by reactivating the enzyme acetylcholinesterase, which is inhibited by these toxic compounds. nih.govnih.gov Pralidoxime is an FDA-approved oxime used for this purpose. nih.govencyclopedia.pub
Antimicrobial Agents: Several FDA-approved antibiotics, particularly in the cephalosporin (B10832234) class, incorporate an oxime functional group. nih.govencyclopedia.pub This modification often enhances the drug's efficacy and broadens its spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govencyclopedia.pub
Other Therapeutic Areas: Research has also explored the potential of oxime-containing compounds as anticancer, anti-inflammatory, and antioxidant agents. nih.govmdpi.com
The diverse pharmacological profile of oximes highlights their importance in medicinal chemistry and drug development. nih.govencyclopedia.pubnih.gov
Specific Focus: 7-Hydroxy-2,2-dimethylchroman-4-one (B103241) Oxime Research
The convergence of the privileged chromanone scaffold and the versatile oxime functional group has led to a specific interest in compounds like 7-Hydroxy-2,2-dimethylchroman-4-one Oxime. The synthesis of the parent ketone, 7-hydroxy-2,2-dimethylchroman-4-one, has been reported, often starting from resorcinol (B1680541). researchgate.netresearchgate.net The subsequent conversion of the ketone to the oxime is a standard synthetic transformation. researchgate.netnih.gov
While extensive research on the specific biological activities of this compound is still emerging, the known properties of its constituent parts suggest significant potential. The 7-hydroxy group, for instance, is a common feature in many biologically active chromanones and is known to contribute to antioxidant activity. nih.gov The 2,2-dimethyl substitution pattern is also found in a number of natural and synthetic chromanones.
The investigation into the synthesis and potential biological applications of this specific oxime derivative is an active area of research, driven by the promising track record of both chromanones and oximes in medicinal chemistry. researchgate.netnih.gov
Structural Classification within Chromanoid Derivatives
This compound belongs to the chromanoid class of heterocyclic compounds. The core of this molecule is the chroman-4-one skeleton, which is characterized by a benzene (B151609) ring fused to a six-membered heterocyclic ring containing an oxygen atom (a benzopyran). Specifically, it is a derivative of chroman-4-one, also known as dihydrochromone, which distinguishes it from chromones by the absence of a double bond between the C2 and C3 positions of the heterocyclic ring. nih.govresearchgate.net
The structure is further defined by several key substitutions. A hydroxyl group (-OH) is attached at the C7 position of the benzene ring, and two methyl groups (-CH₃) are present at the C2 position of the pyranone ring. The defining feature of this particular compound is the oxime functional group (=N-OH) at the C4 position, which results from the condensation of the ketone group of the parent chroman-4-one with hydroxylamine. This structural arrangement places it within the sub-category of C-4 modified chroman-4-one oxime derivatives. researchgate.net
The general chemical structure is represented by the formula C₁₁H₁₃NO₃ and the IUPAC name this compound. chemspider.comnih.gov
Rationale for In-Depth Academic Investigation of this Compound Class
The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govresearchgate.net This has spurred significant academic and industrial research into its various derivatives for potential therapeutic applications.
A primary driver for the investigation of chromanoid derivatives, including 7-Hydroxy-2,2-dimethylchroman-4-one and its oxime, is their potent antioxidant activity. lookchem.comresearchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. nih.govlookchem.com Chroman-4-one derivatives, particularly those with hydroxyl substitutions on the aromatic ring, are effective radical scavengers and are studied for their potential to mitigate cellular damage. lookchem.comresearchgate.net For instance, certain 7-hydroxychroman-2-carboxylic acid N-alkyl amides have shown significantly more potent inhibition of lipid peroxidation than the standard antioxidant, trolox. researchgate.net
Furthermore, this class of compounds has demonstrated promising antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Research has shown that some chromanone derivatives exhibit selective cytotoxicity against cancer cells, such as MCF-7 (human breast cancer) and HCT-116 (colon cancer). nih.govresearchgate.net The introduction of an oxime functional group can also confer potent biological activities, as seen in related heterocyclic structures which exhibit significant inhibitory activities against platelet aggregation and cell proliferation. nih.govresearchgate.net
The versatility of the chroman-4-one core allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities. This includes antibacterial, antifungal, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net The potential to develop novel therapeutic agents with improved efficacy and selectivity continues to fuel in-depth academic investigation into this important class of compounds. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4Z)-4-hydroxyimino-2,2-dimethyl-3H-chromen-7-ol |
InChI |
InChI=1S/C11H13NO3/c1-11(2)6-9(12-14)8-4-3-7(13)5-10(8)15-11/h3-5,13-14H,6H2,1-2H3/b12-9- |
InChI Key |
BKLJLWIEDQFCHE-XFXZXTDPSA-N |
Isomeric SMILES |
CC1(C/C(=N/O)/C2=C(O1)C=C(C=C2)O)C |
Canonical SMILES |
CC1(CC(=NO)C2=C(O1)C=C(C=C2)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 7 Hydroxy 2,2 Dimethylchroman 4 One Oxime and Its Analogues
Synthesis of the 7-Hydroxy-2,2-dimethylchroman-4-one (B103241) Precursor
The foundational step in producing the target oxime is the synthesis of the 7-hydroxy-2,2-dimethylchroman-4-one scaffold.
Established Synthetic Routes to Substituted Chromanones
The synthesis of the chromanone core is a well-established area of organic chemistry. A common and effective method involves the reaction of a substituted phenol (B47542) with an α,β-unsaturated acid or its equivalent. For the synthesis of 7-hydroxy-2,2-dimethylchroman-4-one, this typically involves the reaction of hydroquinone (B1673460) (1,4-dihydroxybenzene) with 3,3-dimethylacrylic acid or a derivative.
Several catalytic systems and reaction conditions have been explored to facilitate this cyclization. These include:
Acid Catalysis: Brønsted or Lewis acids are frequently employed to promote the intramolecular Friedel-Crafts acylation that forms the chromanone ring.
Microwave-Assisted Synthesis: This technique has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times. researchgate.net
One-Pot Procedures: Efficient methods that combine multiple synthetic steps into a single reaction vessel have been developed to streamline the synthesis of substituted chromanones. acs.org
Beyond the core synthesis, various strategies exist for introducing substituents onto the chromanone ring. These include Pd-mediated cross-coupling reactions, Mannich reactions, and Reformatsky-type reactions, allowing for the creation of a diverse library of chromanone derivatives. acs.orgnih.gov
Optimization and Refinements for 7-Hydroxy-2,2-dimethylchroman-4-one Production
Specific optimizations for the production of 7-hydroxy-2,2-dimethylchroman-4-one have been investigated. One approach involves the Fries rearrangement of 3,3-dimethyl-2,3-dihydro-4H-chromen-4-one, followed by selective hydroxylation. Another route starts with 1-(7-hydroxy-2,2-dimethylchroman-6-yl)-ethanone, which can be synthesized from 2-hydroxyacetophenone (B1195853) and cyclic alkanones under microwave irradiation. researchgate.net The reaction conditions, such as solvent, temperature, and catalyst, are crucial for maximizing the yield and purity of the desired 7-hydroxy isomer.
Formation of the Oxime Moiety
Once the 7-hydroxy-2,2-dimethylchroman-4-one precursor is obtained, the next critical step is the formation of the oxime.
Condensation Reactions with Hydroxylamine (B1172632) and its Derivatives
The most direct method for converting a ketone to an oxime is through a condensation reaction with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride. mdpi.comnih.govnih.gov The reaction is typically carried out in a suitable solvent, often with the addition of a base to neutralize the acid released if a hydroxylamine salt is used. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chromanone. This is followed by dehydration to yield the C=N double bond of the oxime.
The general mechanism for this reaction can be summarized as follows:
Nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon.
Proton transfer to form a carbinolamine intermediate.
Protonation of the hydroxyl group of the carbinolamine.
Elimination of a water molecule to form the oxime.
| Reactants | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 7-Hydroxy-2,2-dimethylchroman-4-one, Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol | Reflux | Good |
| Substituted Chromanone, Hydroxylamine Hydrochloride | Pyridine | Ethanol | Room Temperature | Variable |
| Ketone, Hydroxylamine | - | - | - | General Reaction |
Stereochemical Control and Isolation of Isomeric Forms (E/Z Stereoisomers)
The C=N double bond of the oxime can exist as two geometric isomers, designated as E and Z. The E isomer has the hydroxyl group on the opposite side of the C=N bond relative to the larger substituent on the carbon atom, while the Z isomer has it on the same side. The relative stability of these isomers can be influenced by steric and electronic factors. sarthaks.comyoutube.com
In the case of 7-hydroxy-2,2-dimethylchroman-4-one oxime, the two groups attached to the C4 carbon are the C3 methylene (B1212753) group and the C4a aromatic carbon. The stereochemical outcome of the oximation reaction can sometimes be controlled by the reaction conditions, such as the pH and the specific hydroxylamine derivative used.
The separation and characterization of the E and Z isomers are typically achieved using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for distinguishing between the isomers. The chemical shifts of the protons and carbons near the oxime group will differ between the E and Z forms. nih.gov
Advanced Synthetic Strategies for Functionalization and Derivatization
Further functionalization of this compound can lead to a wide array of derivatives with potentially interesting chemical and biological properties. These advanced strategies often target the hydroxyl group, the aromatic ring, or the oxime moiety itself.
Etherification of the Hydroxyl Group: The phenolic hydroxyl group at the 7-position can be readily converted to an ether. This is typically achieved by reacting the oxime with an alkyl halide or another electrophile in the presence of a base.
Electrophilic Aromatic Substitution: The aromatic ring of the chromanone system can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. The position of substitution will be directed by the existing substituents on the ring.
Modification of the Oxime: The oxime group can be further derivatized. For instance, it can be converted to an oxime ether by reaction with an alkylating agent. nih.gov
These advanced synthetic modifications allow for the systematic exploration of the structure-activity relationships of this class of compounds.
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates. jetir.orgmdpi.com This strategy has been successfully applied to the synthesis of various heterocyclic systems. For instance, the synthesis of 2-amino-3-cyano-7-hydroxy-4-substituted-4H-chromene derivatives has been achieved through a one-pot condensation of aromatic aldehydes, malononitrile, and resorcinol (B1680541). jetir.org While not directly yielding the title oxime, this demonstrates the utility of MCRs in constructing the core chromene ring system, which can be a precursor to the desired chroman-4-one. The Mannich reaction, another example of a multicomponent reaction, has been utilized for the synthesis of tetrahydroquinoline derivatives, highlighting the versatility of this approach in generating diverse heterocyclic structures. nih.gov
A proposed mechanism for a one-pot synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one involves the reaction of resorcinol with ethyl acetoacetate (B1235776), promoted by a catalyst. researchgate.net This approach could potentially be adapted for the synthesis of the 2,2-dimethyl analogue.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netarkat-usa.org The synthesis of 2,2-dimethylchroman-4-one (B181875) derivatives from 5-alkyl-substituted resorcinols has been investigated using both microwave irradiation and conventional heating. researchgate.net Microwave-assisted synthesis has been shown to be effective in the preparation of various chroman-4-one based compounds, including benzofurans derived from chroman-4-one chalcones. researchgate.net
In the synthesis of 7-hydroxy-4-methyl coumarin (B35378), microwave irradiation has been employed in the Pechmann condensation of resorcinol and ethyl acetoacetate using Lewis acid catalysts like SnCl2·2H2O and AlCl3. rasayanjournal.co.in This method offers a solvent-free and efficient route to the coumarin core, which is structurally related to the chroman-4-one framework. The application of microwave energy has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds. arkat-usa.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2,2-dimethyl-7-hydroxychroman-4-one | Resorcinol, 3,3-dimethylacryloyl chloride | Microwave | 10 min | - | researchgate.net |
| 7-hydroxy-4-methyl coumarin | Resorcinol, Ethyl acetoacetate | Microwave | 260 s | 55.25% | rasayanjournal.co.in |
| 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines | Substituted 2-aminophenols, benzaldehydes, phenacyl bromides | Microwave | - | Improved | arkat-usa.org |
Application of 1,3-Dipolar Cycloaddition Reactions in Analog Preparation
The 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction involves a 1,3-dipole and a dipolarophile, such as an alkene or alkyne. wikipedia.orgorganic-chemistry.org It is a cornerstone in heterocyclic chemistry, providing a route to a wide array of structures. numberanalytics.com
While not directly applied to the synthesis of this compound itself, this methodology is crucial for preparing its analogues, particularly those containing isoxazole (B147169) or triazole rings. For example, the reaction of nitrile oxides (a 1,3-dipole) with alkynes yields isoxazoles. youtube.com Similarly, azides react with alkynes to form 1,2,3-triazoles, a reaction famously known as the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org These reactions can be used to introduce heterocyclic moieties onto the chroman-4-one scaffold, leading to the creation of novel hybrid molecules. nih.gov The regioselectivity of these cycloadditions can often be controlled by the electronic and steric nature of the substituents on both the dipole and the dipolarophile. organic-chemistry.org
Construction of Hybrid and Spiro-Analogues Incorporating the Chroman-4-one Oxime Scaffold
Building upon the core structure of this compound, chemists have developed strategies to synthesize more complex architectures, including hybrid molecules and spirocyclic systems. These modifications can significantly impact the compound's properties.
Preparation of Oxime Ethers and Esters
The oxime functionality of this compound can be readily derivatized to form oxime ethers and esters. The synthesis of oxime ethers can be achieved by reacting the oxime with various alkylating agents. For instance, a series of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety were synthesized by reacting the corresponding oxime with O-substituted hydroxylamines. nih.gov This approach allows for the introduction of a wide range of substituents at the oxime oxygen, enabling the fine-tuning of the molecule's properties.
Synthesis of Spirochromanone Oxime Systems
Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest due to their unique three-dimensional structures. The synthesis of spirochromanone oxime systems has been achieved through various synthetic routes. One notable method involves the 1,3-dipolar cycloaddition reaction. For example, the reaction of 2H-chromenes with N-arylisatin nitrones in an aqueous medium leads to the formation of spiro[chromeno[4,3-d]isoxazole-1,3'-indolin]-2'-one derivatives. researchgate.net This one-pot, two-component synthesis is considered a green approach due to the use of water as a solvent. Another strategy involves the oxa-Diels-Alder reaction to construct 2'H-spiro[indene-2,3'-pyrano[2,3-c]chromene] derivatives. researchgate.net
Integration with Other Heterocyclic Systems (e.g., Isoxazole, Phenothiazine, Triazole)
The chroman-4-one oxime scaffold can be integrated with other heterocyclic systems to create hybrid molecules with potentially novel properties. The 1,3-dipolar cycloaddition reaction is a key method for achieving this integration.
Isoxazole: Isoxazole-containing hybrids can be synthesized by reacting a nitrile oxide with an alkyne. youtube.com For example, coumarin-isoxazoline derivatives have been synthesized from flavanones and hydroxylamine hydrochloride. ijpcbs.com Furthermore, novel sulfonamide hybrids containing both coumarin and isoxazole moieties have been prepared. nih.gov
Triazole: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click reaction," is a highly efficient method for forming 1,2,3-triazole rings. youtube.com This reaction can be used to link the chroman-4-one oxime scaffold to other molecules containing an azide (B81097) or alkyne group. For instance, novel isoxazole-triazole conjugates have been synthesized from 3-formylchromone. nih.gov
The synthesis of these hybrid molecules often involves multi-step sequences, starting from a functionalized chroman-4-one or a suitable precursor. nih.govnih.gov
Development of Unnatural Alpha-Amino Acids Featuring the 7-Hydroxy-2,2-dimethylchroman Moiety
The synthesis of novel unnatural α-amino acids (UAAs) incorporating the 7-hydroxy-2,2-dimethylchroman scaffold represents a significant area of research in medicinal chemistry. This endeavor aims to combine the pharmacologically relevant chroman core with the versatile building blocks of peptides, potentially leading to new therapeutic agents with unique biological activities. A key strategy in this field has been the use of an isoxazole ring as a stable linker to connect the chroman moiety to an amino acid framework. rsc.org
An efficient and novel method for preparing such UAAs involves a 1,3-dipolar cycloaddition reaction. rsc.org This approach has led to the successful synthesis of various new ethyl 2-amino-3-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazol-5-yl)propanoate derivatives. rsc.org This methodology is noteworthy as it represents the first instance of creating isoxazole-tethered 2,2-dimethylchroman-amino acid hybrids. rsc.org
The synthetic pathway commences with the preparation of the key intermediate, 7-hydroxy-2,2-dimethylchroman-4-one. This is followed by its conversion to an oxime, which then serves as a precursor for the generation of a nitrile oxide. The nitrile oxide subsequently undergoes a 1,3-dipolar cycloaddition with an appropriate dipolarophile to construct the isoxazole ring, which is attached to the amino acid backbone.
The development of these synthetic methodologies opens up avenues for creating a diverse library of unnatural amino acids. These novel compounds can be incorporated into peptides or used as standalone molecules in drug discovery programs. The 7-hydroxy-2,2-dimethylchroman moiety is a known pharmacophore, and its combination with the amino acid structure may lead to compounds with enhanced biological properties.
Interactive Data Table of Synthesized Unnatural Amino Acid Derivatives
| Compound | Structure | Molecular Formula | Molecular Weight |
| Ethyl 2-amino-3-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazol-5-yl)propanoate | C20H24N2O5 | 388.42 | |
| Ethyl 2-((tert-butoxycarbonyl)amino)-3-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazol-5-yl)propanoate | C25H32N2O7 | 488.53 |
Chemical Reactivity and Mechanistic Investigations of 7 Hydroxy 2,2 Dimethylchroman 4 One Oxime Derivatives
Rearrangement Reactions of Chromanone Oximes
Chromanone oximes are prone to several classical rearrangement reactions, most notably the Beckmann and Neber rearrangements. These reactions provide pathways to introduce nitrogen-containing functional groups and alter the ring structure of the chroman core, leading to the formation of valuable lactams and amino ketones.
Beckmann Rearrangement: Product Formation and Regioselectivity
The Beckmann rearrangement transforms an oxime into an amide or a lactam in the case of cyclic oximes. wikipedia.org This reaction is typically catalyzed by acids such as sulfuric acid, hydrochloric acid, or phosphorus pentachloride, which facilitate the rearrangement by converting the hydroxyl group of the oxime into a good leaving group. wikipedia.orgmasterorganicchemistry.com The rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org
For ketoximes like 7-hydroxy-2,2-dimethylchroman-4-one (B103241) oxime, the Beckmann rearrangement results in the formation of a lactam. The regioselectivity of the reaction—determining which of the two possible lactams is formed—depends on the stereochemistry of the oxime and the migratory aptitude of the groups attached to the carbon of the C=N bond. The archetypal example of this rearrangement is the conversion of cyclohexanone (B45756) oxime to caprolactam, a key step in the production of Nylon 6. wikipedia.org
| Reagent Class | Specific Reagents |
| Protic Acids | Sulfuric acid, Hydrochloric acid, Polyphosphoric acid |
| Lewis Acids | Zinc chloride, Boronic acid |
| Chlorinating Agents | Thionyl chloride, Phosphorus pentachloride, Cyanuric chloride |
| Other | Acetic anhydride, Trimethylsilyl iodide |
This table summarizes various reagents known to promote the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com
Neber Rearrangement and Related Transformations to Amino Ketones
The Neber rearrangement provides a synthetic route to α-amino ketones from ketoximes. This transformation typically involves the conversion of the oxime to a tosylate or another suitable leaving group, followed by treatment with a base. The reaction proceeds through the formation of an azirine intermediate, which is then hydrolyzed to yield the α-amino ketone. While specific studies on the Neber rearrangement of 7-hydroxy-2,2-dimethylchroman-4-one oxime are not extensively detailed in the provided results, the general mechanism is a well-established transformation for other oximes.
Unraveling Reaction Mechanisms and Transition State Structures
The mechanism of the Beckmann rearrangement is a well-studied process. organic-chemistry.org It commences with the protonation of the oxime's hydroxyl group, creating a good leaving group (water). masterorganicchemistry.com This is followed by a concerted 1,2-alkyl shift, where a group migrates from the carbon to the nitrogen atom, simultaneously displacing the leaving group. masterorganicchemistry.comorganic-chemistry.org This migration step is crucial and avoids the formation of a highly unstable nitrene intermediate. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final amide or lactam product. youtube.com
Computational studies on similar systems, such as the rearrangement of acetone (B3395972) oxime, have provided detailed insights into the transition state, revealing the involvement of solvent molecules in stabilizing the departing hydroxyl group. wikipedia.org Studies on the Beckmann rearrangement of cyclohexanone oxime over solid acid catalysts like zeolites have identified the 1,2-H shift and rearrangement as the rate-determining steps. researchgate.net The reaction mechanism involves three key stages: a 1,2-H shift, the rearrangement itself, and tautomerization. researchgate.net
Functional Group Interconversions on the Oxime and Chroman Ring
The 7-hydroxy-2,2-dimethylchroman-4-one scaffold allows for various functional group interconversions. The hydroxyl group at the C7 position can be a site for reactions such as etherification or esterification. For instance, it can be reacted with p-toluenesulfonyl chloride to form a tosylate, a key step in preparing the substrate for the Neber rearrangement. researchgate.net
Furthermore, the chromen-2-one core itself can undergo reduction to form dihydro derivatives. The aromatic ring is also susceptible to electrophilic substitution reactions, enabling the introduction of various substituents. These modifications can influence the electronic properties and reactivity of the entire molecule.
Role as Key Synthetic Intermediates for Complex Molecular Architectures
7-Hydroxy-2,2-dimethylchroman-4-one and its derivatives are valuable building blocks in organic synthesis. nih.gov The chromanone skeleton is a common feature in many natural products and biologically active compounds. nih.gov The ability to perform rearrangements like the Beckmann and Neber reactions on the oxime derivative introduces nitrogen into the core structure, opening pathways to synthesize a variety of heterocyclic compounds.
Computational Chemistry and Theoretical Studies of 7 Hydroxy 2,2 Dimethylchroman 4 One Oxime
Quantum Chemical Calculations for Understanding Molecular Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its three-dimensional shape, electron distribution, and energy levels. These calculations provide a theoretical foundation for understanding its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Conformation
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For the chroman-4-one scaffold, DFT calculations are employed to determine the most stable geometric conformation and to analyze the distribution of electrons within the molecule.
Studies on related chromone (B188151) derivatives have utilized DFT to investigate molecular geometries, vibrational spectra, and electronic properties. researchgate.net For instance, theoretical investigations on pharmaceutically active chromone derivatives reveal how the arrangement of atoms influences the molecule's stability and reactivity. researchgate.net The pyranone ring in similar chromanone structures is known to adopt a flattened chair conformation. nih.gov Analysis of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. For example, DFT studies on certain chroman-4-one derivatives have calculated these energy gaps to be around 4.12 eV and 4.48 eV, suggesting high stability. researchgate.net
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule will interact with other chemical species. researchgate.net
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT has been successfully used to predict Nuclear Magnetic Resonance (NMR) chemical shifts for a variety of substituted 2,2-dimethylchroman-4-one (B181875) derivatives. mdpi.comnih.gov
In a comprehensive study, the 1H and 13C NMR signals for a library of these compounds were calculated using the B3LYP functional with the 6-311+G(2d,p) level of theory. mdpi.com The results showed a strong linear correlation between the theoretically predicted and experimentally measured chemical shifts, particularly for the hydrogen and carbon atoms in the aromatic portion of the molecule. mdpi.comnih.gov However, the correlation was found to be less precise for the heterocyclic ring of the chroman-4-one scaffold. mdpi.comnih.gov This discrepancy is often attributed to the challenges in accurately modeling solvent effects and conformational flexibility in the non-aromatic part of the structure.
The ability to predict these shifts is invaluable. For example, the methylene (B1212753) group at the C3 position of the chroman-4-one ring typically shows a signal around 2.70 ppm in the 1H-NMR spectra. mdpi.com The gem-dimethyl groups at the C2 position are identifiable as a singlet between 1.40 and 1.50 ppm. mdpi.com Theoretical calculations can confirm these assignments and help interpret the electronic effects of different substituents on the chemical shifts. mdpi.com
Table 1: Correlation between DFT-Calculated and Experimental NMR Chemical Shifts for Substituted 2,2-dimethylchroman-4-one Derivatives This table illustrates the typical correlation found in studies, as specific data for the oxime is unavailable.
| Nucleus | Molecular Moiety | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| 1H | Aromatic Ring | >0.98 | mdpi.comnih.gov |
| 13C | Aromatic Ring | >0.99 | mdpi.comnih.gov |
| 1H | Heterocyclic Ring | Variable | mdpi.com |
| 13C | Heterocyclic Ring | Variable | mdpi.com |
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
To explore the potential biological activity of 7-Hydroxy-2,2-dimethylchroman-4-one (B103241) oxime, computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable. These methods predict how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme.
Characterization of Ligand-Receptor Interactions with Biological Macromolecules
Molecular docking studies on various chromanone and chromone derivatives have been performed to understand their interactions with specific biological targets. For example, chromanone hybrids have been docked into the active site of enzymes like cholinesterase to investigate their potential as inhibitors. nih.gov Similarly, other derivatives have been studied for their interaction with the Bcr-Abl oncogene, a target in cancer therapy. capes.gov.br
These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the receptor's binding pocket. For the title compound, the hydroxyl group at the 7-position and the oxime group at the 4-position would be expected to act as hydrogen bond donors and acceptors, playing a crucial role in anchoring the molecule within a binding site.
Prediction of Binding Modes and Affinities
Molecular docking not only predicts the preferred orientation (binding mode) of a ligand within a receptor but also estimates the strength of this interaction, typically expressed as a binding affinity or docking score (in kcal/mol). capes.gov.br A lower (more negative) binding energy suggests a more stable and favorable interaction.
For instance, docking studies of chromanone derivatives against various protein targets have reported binding affinities ranging from -6.7 to -9.89 kcal/mol. nih.gov These values are often compared to a standard or known inhibitor to gauge the potential efficacy of the new compound. Molecular dynamics simulations can further refine these findings by simulating the movement of the ligand-receptor complex over time, providing insights into the stability of the predicted binding mode and the flexibility of the protein. nih.govnih.gov
Table 2: Illustrative Binding Affinity Data for Chromanone Derivatives from Docking Studies Note: Targets and values are based on studies of related compounds, not the specific oxime.
| Compound Type | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Spiro-Chromanone Hybrid | Butyrylcholinesterase (BChE) | -18.14 (IC50 value in µM) | nih.gov |
| Chromone Derivative | Bcr-Abl Oncogene | -7.5 to -9.5 | capes.gov.br |
| Fluorinated Chromone Derivative | Antitumor Target | -7.0 to -8.5 | researchgate.net |
In Silico Pharmacokinetic and Drug-Likeness Predictions (Theoretical Aspects)
These computational models use quantitative structure-activity relationship (QSAR) approaches and machine learning algorithms trained on large datasets of experimental results. ri.seresearchgate.net They can predict a wide range of parameters, including intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov
A key part of this in silico assessment is evaluating compliance with established drug-likeness filters, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
A molecular weight under 500 daltons
A calculated octanol-water partition coefficient (logP) not greater than 5
By calculating these properties for 7-Hydroxy-2,2-dimethylchroman-4-one oxime, researchers can make an early assessment of its potential as a drug candidate and identify possible liabilities that may need to be addressed through chemical modification. nih.gov
Table 3: Key Pharmacokinetic and Drug-Likeness Parameters Evaluated In Silico
| Parameter | Abbreviation | Description |
|---|---|---|
| Molecular Weight | MW | The mass of the molecule. |
| LogP | cLogP | A measure of lipophilicity, affecting absorption and distribution. |
| Hydrogen Bond Donors | HBD | Number of N-H or O-H bonds. Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | HBA | Number of N or O atoms. Affects solubility. |
| Topological Polar Surface Area | TPSA | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Aqueous Solubility | logS | Predicts the solubility of the compound in water. |
| Blood-Brain Barrier Permeability | BBB | Indicates the likelihood of the compound crossing into the central nervous system. |
Theoretical Models for Absorption and Distribution Profiles5.3.2. Computational Assessment of Metabolic Stability
Without dedicated scholarly research on the computational properties of this compound, any attempt to create the requested content would be speculative and not based on established scientific findings.
Pharmacological and Biological Activity Profiling of 7 Hydroxy 2,2 Dimethylchroman 4 One Oxime Derivatives
Antimicrobial Activity
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens (e.g., Escherichia coli, Staphylococcus aureus)
Derivatives of 7-hydroxy-2,2-dimethylchroman-4-one (B103241) have demonstrated notable antibacterial properties. For instance, certain 4-oximinochromanes, which are derivatives of the core structure, have shown more potent activity against E. coli compared to other related compounds. nih.gov The introduction of a 6- or 7-hydroxy group has been identified as a crucial factor for the antibacterial activities of these compounds. nih.gov Specifically, 7-hydroxy-4-chromanone derivatives have exhibited potent antibacterial activity against Gram-positive bacteria. nih.gov
In a study involving spiro indanone fused pyrano[2,3-c]chromene derivatives synthesized from 7-hydroxy-2,2-dimethylchroman-4-one, one compound, 20e, was identified as the most potent molecule. It showed a zone of inhibition (ZI) of 19 mm and a minimum inhibitory concentration (MIC) of 16 μg/mL against E. coli, and a ZI of 14 mm and MIC of 32 μg/mL against S. aureus. researchgate.net Another series of derivatives, tetrahydro-1H-isobenzofuro[4,5-c]chromene-1,3(3aH)-diones, also displayed good antibacterial activity. Compounds 21b and 21j from this series had MIC values of 10 μg/mL against E. coli and 10 μg/mL and 20 μg/mL against S. aureus, respectively. researchgate.net
Furthermore, some synthesized chalcone (B49325) and pyrazoline derivatives have shown considerable antimicrobial potency. researchgate.net The antimicrobial evaluation of these compounds against S. aureus revealed that some derivatives had higher inhibition zones (11–18 mm) than the standard antibiotic ampicillin (B1664943) (11 mm). researchgate.net The presence of an electron-withdrawing fluorine substituent on the pyrazoline network was found to enhance antimicrobial activity compared to the chalcone derivatives. researchgate.net
The following interactive table summarizes the antibacterial activity of selected 7-Hydroxy-2,2-dimethylchroman-4-one oxime derivatives.
| Compound | Organism | Zone of Inhibition (mm) | MIC (μg/mL) |
| 20e | E. coli | 19 | 16 |
| 20e | S. aureus | 14 | 32 |
| 21b | E. coli | - | 10 |
| 21b | S. aureus | - | 10 |
| 21j | E. coli | - | 10 |
| 21j | S. aureus | - | 20 |
| 1b, 1h, 3a-h | S. aureus | 11-18 | - |
Antifungal Properties and Spectrum of Activity
Derivatives of 7-hydroxychroman-4-one have also been investigated for their antifungal potential. Studies on 3-azolyl-4-chromanone phenyl hydrazones have shown antifungal activity against various fungal pathogens, including Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, and Microsporum gypseum. nih.gov Additionally, certain coumarin (B35378) derivatives, which share a structural relationship with chromanones, have been reported to possess notable antifungal activity. mdpi.comnih.gov Specifically, some coumarinyloxy acetamide (B32628) derivatives have demonstrated potent activity against dermatophytic fungi, with some analogues showing comparable or even greater potency than the standard drug Griseofulvin. researchgate.net However, not all derivatives exhibit broad-spectrum antifungal effects; for instance, some 7-coumarinyloxyacetamide derivatives were found to be inactive against C. albicans.
Mechanistic Investigations of Antimicrobial Action
A primary mechanism underlying the antibacterial activity of 7-hydroxy-2,2-dimethylchroman-4-one derivatives is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.netmdpi.com These type II topoisomerases are crucial for controlling the topological state of DNA during replication, making them validated targets for antibacterial agents. mdpi.com
In silico molecular docking studies have provided insights into the inhibitory action of these compounds. For example, a spiro indanone fused pyrano[2,3-c]chromene derivative, 20e, demonstrated strong binding affinity to the DNA gyrase of both E. coli and S. aureus, with binding energies of -9.3 kcal/mol and -9.0 kcal/mol, respectively. researchgate.net Similarly, tetrahydro-1H-isobenzofuro[4,5-c]chromene-1,3(3aH)-dione derivatives 21b and 21j showed excellent docking scores of -9.3 kCal/mol and -8.6 kCal/mol with the E. coli DNA gyrase. researchgate.net These findings suggest that the compounds act by competitively binding to the ATP-binding site of the gyrase B subunit. mdpi.com
Further studies on related flavonoid phytochemicals have revealed that they can also inhibit DNA topoisomerase IV, suggesting complex mechanisms of action for this class of compounds. nih.gov The inhibition of these enzymes disrupts DNA replication and transcription, ultimately leading to bacterial cell death. researchgate.net
Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates various processes, including biofilm formation and virulence factor production. nih.gov The inhibition of QS is a promising strategy to combat bacterial infections, particularly those associated with antibiotic resistance. Certain derivatives of 7-hydroxy-2,2-dimethylchroman-4-one have been investigated for their anti-quorum sensing properties.
For instance, a series of 7-hydroxycoumarinyl acetamides and C-7(O) modified 4-methyl coumarinylamines have been synthesized and evaluated for their ability to inhibit biofilm formation in S. aureus and P. aeruginosa. nih.gov Several of these compounds demonstrated up to 50% inhibition of biofilm formation in both bacterial species. nih.gov Another study identified three derivatives (D7, D9, and D11) that showed promising anti-quorum sensing activity against the indicator strain Chromobacterium violaceum at concentrations of ≤50 µg/mL. researchgate.net These findings suggest that derivatives of 7-hydroxy-2,2-dimethylchroman-4-one can interfere with bacterial communication systems, thereby reducing their pathogenicity.
Anticancer / Antiproliferative Activity
In addition to their antimicrobial properties, derivatives of 7-hydroxy-2,2-dimethylchroman-4-one have been explored for their potential as anticancer agents. Certain oxime-containing flavone (B191248) and isoflavone (B191592) derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. researchgate.net For example, some flavone-6-yl derivatives were found to be highly cytotoxic. researchgate.net
One study on 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivatives showed that most of the tested compounds displayed better inhibitory activity against human colon cancer (HCT-116) and human breast cancer (MCF-7) cells than the parent compound, andrographolide. nih.gov Compound 13b from this series was particularly potent against HCT-116 cells, with an IC50 value of 7.32 μM. nih.gov Further investigation revealed that this compound suppressed cancer cell growth by inducing apoptosis and causing cell cycle arrest in the S phase. nih.gov
Another study on 7-coumarinyloxyacetamide derivatives reported promising anticancer activity against A549 lung cancer cells. Compounds 4b and 4c from this series showed very good activity with IC50 values of 0.66 and 0.41 µM, respectively, while compound 4e exhibited excellent activity with an IC50 value of 1.1 nM. Additionally, compound 4d displayed significant activity against the A375 melanoma cell line with an IC50 value of 0.041 µM.
The following interactive table summarizes the anticancer activity of selected 7-Hydroxy-2,2-dimethylchroman-4-one derivatives.
| Compound | Cell Line | IC50 |
| 13b | HCT-116 (Colon Cancer) | 7.32 μM |
| 4b | A549 (Lung Cancer) | 0.66 µM |
| 4c | A549 (Lung Cancer) | 0.41 µM |
| 4e | A549 (Lung Cancer) | 1.1 nM |
| 4d | A375 (Melanoma) | 0.041 µM |
In Vitro Cytotoxicity and Growth Inhibition on Various Cancer Cell Lines
A notable area of investigation for derivatives of this chromanone oxime is their potential as cytotoxic agents against various human cancer cell lines. Research has demonstrated that modifications to the core structure can lead to compounds with significant anti-proliferative effects.
One study synthesized a series of novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles and evaluated their cytotoxic potential against a panel of six human cancer cell lines: AGS (gastric), MGC-803 (gastric), HCT-116 (colon), A-549 (lung), HepG2 (liver), and HeLa (cervical). nih.gov Several of these derivatives exhibited greater cytotoxic activity than the parent compound, 7-hydroxy-4-phenylchromen-2-one. nih.gov Notably, the derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (compound 4d) displayed the most potent activity against the AGS cell line, with an IC₅₀ value of 2.63 ± 0.17 µM. nih.gov This particular derivative also showed significant activity against MGC-803, HCT-116, and HeLa cells. It is worth noting that many of the synthesized compounds in this study demonstrated superior antitumor activity compared to the standard chemotherapeutic drug, 5-fluorouracil. nih.gov
Similarly, other chromone (B188151) derivatives have been reported to possess cytotoxic effects against MCF-7 (breast cancer) and HCT-116 cells. For instance, newly synthesized chromone congeners, specifically compounds 14b, 17, and 19, were found to induce cytotoxic activity in MCF-7 cells, while compounds 6a, 6b, 11, and 14c were highly potent against HCT-116 cells. Another study on chromanone oxime analogs of quinolone drugs revealed that a norfloxacin (B1679917) derivative exhibited the highest cytotoxicity against the HepG2 cancer cell line. biointerfaceresearch.com
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | 2.63 ± 0.17 |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | MGC-803 | 3.05 ± 0.29 |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | HCT-116 | 11.57 ± 0.53 |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | HeLa | 13.62 ± 0.86 |
| Norfloxacin derivative F | HepG2 | 31.1 µg/ml |
| Norfloxacin derivative F | CT26 | 28.0 µg/ml |
Exploration of Proposed Cellular and Molecular Mechanisms of Action (e.g., enzyme inhibition, apoptosis induction)
The anticancer activity of these derivatives is often attributed to the induction of apoptosis, a form of programmed cell death. nih.gov For example, the highly potent compound 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one was found to exert its antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis. nih.gov This induction of apoptosis is a key mechanism for eliminating cancer cells.
A hallmark of apoptosis is the fragmentation of cellular DNA. Research has confirmed that various chromone derivatives can cause DNA fragmentation in cancer cell lines such as MCF-7 and HCT-116. In some instances, the cytotoxicity of related compounds, like quinolones, is linked to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. biointerfaceresearch.com Other proposed mechanisms that may contribute to their anticancer action include the inhibition of cell migration and metastasis. biointerfaceresearch.com
Anti-inflammatory and Antioxidant Properties
In addition to their cytotoxic effects, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant activities. Inflammation is a key factor in the pathology of numerous diseases. nih.gov
Research indicates that certain chromanone derivatives can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. For instance, Formononetin, a structurally related isoflavone, has been shown to downregulate pro-inflammatory cytokines like TNF-alpha and IL-6. This inhibition of inflammatory pathways is a crucial aspect of their potential therapeutic value.
The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage through a process known as oxidative stress. lookchem.comfrontiersin.org The hydroxyl group present in the chromanone structure is believed to play a key role in this radical scavenging activity.
Studies on various chromanone derivatives have demonstrated their capacity to neutralize free radicals. frontiersin.org For example, a series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides exhibited potent inhibition of lipid peroxidation, a marker of oxidative damage, in rat brain homogenates. nih.gov Some of these derivatives were found to be three times more potent than Trolox, a well-known antioxidant standard. nih.gov Similarly, other synthesized chroman-2-carboxamides showed significantly greater inhibition of lipid peroxidation than Trolox. nih.gov The mechanism often involves the donation of an electron from the antioxidant molecule to the free radical, thereby stabilizing it. frontiersin.org
Other Biological Activities of Academic Research Interest
Beyond their anticancer and anti-inflammatory potential, these derivatives have shown promise in other areas of academic research, particularly as enzyme inhibitors.
Certain derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. nih.gov For instance, a series of xanthone-2-carboxylic acids, which share structural similarities, were synthesized and tested for their ability to inhibit aldose reductase. One derivative, the N-methyl-N-(2-hydroxyethyl)sulfamoyl derivative, showed an 83% inhibition of the enzyme at a concentration of 10⁻⁶ M. nih.gov
Furthermore, derivatives of the related flavonoid, naringenin (B18129), have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. nih.gov In one study, several synthesized flavonoid derivatives showed better AChE inhibitory activity than naringenin itself, with one compound exhibiting an IC₅₀ value of 13.0 ± 1.9 µM. nih.gov
Scientific Literature Lacks Data on the Pharmacological Profile of this compound
Despite a thorough review of available scientific literature, no specific research or data were found on the pharmacological and biological activity of the chemical compound this compound. Consequently, the requested article on its neuroprotective potential and modulatory effects on neurotransmitter systems cannot be generated at this time.
Extensive searches were conducted to locate studies detailing the synthesis, biological evaluation, neuroprotective properties, or interactions with neurotransmitter systems of this compound. These inquiries yielded no specific results for this particular oxime derivative.
The parent compound, 7-Hydroxy-2,2-dimethylchroman-4-one , a known synthetic analog of vitamin E, has been a subject of research, primarily for its antioxidant properties. This has led to investigations into its potential role in mitigating oxidative stress-related conditions. Similarly, the broader class of chroman-4-one derivatives has been explored for various therapeutic applications.
Furthermore, while the pharmacological activities of other oxime-containing compounds are documented, particularly in the context of cholinesterase reactivation, this information is not directly applicable to the specific and novel structure of this compound.
The absence of published research indicates that the neuroprotective potential and the modulatory effects on neurotransmitter systems of this compound remain unexplored or, at the very least, are not publicly documented. Therefore, any detailed discussion, including research findings and data tables as requested, would be purely speculative and fall outside the bounds of established scientific knowledge.
Further research would be required to synthesize and evaluate this compound to determine its pharmacological and biological activity profile. Until such studies are conducted and published, no scientifically accurate content can be provided for the outlined sections.
Future Research Directions and Emerging Avenues for 7 Hydroxy 2,2 Dimethylchroman 4 One Oxime
Rational Design of Novel Analogues for Enhanced Potency and Selectivity
The targeted design of new analogues based on the 7-Hydroxy-2,2-dimethylchroman-4-one (B103241) oxime structure is a critical step in optimizing its therapeutic profile. Future research should focus on systematic modifications of the core scaffold to improve potency against specific biological targets while minimizing off-target effects.
A primary strategy involves the exploration of various substituents on the aromatic ring and the dimethyl-substituted dihydropyranone ring. The synthesis of a library of derivatives with diverse electronic and steric properties will be crucial. For instance, introducing electron-withdrawing or electron-donating groups at different positions on the benzene (B151609) ring could significantly modulate the compound's activity. nih.gov A study on substituted chroman-4-one derivatives revealed that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory activity against certain enzymes. nih.gov
Furthermore, modification of the oxime functional group itself presents a promising avenue. The synthesis of different oxime ethers or esters could enhance properties such as metabolic stability and cell permeability. The key reaction in assembling the chroman-4-one scaffold often involves a base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael ring closure, a method that can be adapted for creating diverse analogues. nih.govacs.org
| Parent Compound | Modification Strategy | Potential Enhancement |
| 7-Hydroxy-2,2-dimethylchroman-4-one oxime | Substitution on the aromatic ring | Modulate electronic properties and target binding |
| This compound | Modification of the dimethyl-substituted ring | Alter steric interactions and conformational flexibility |
| This compound | Derivatization of the oxime group (e.g., ethers, esters) | Improve pharmacokinetic properties (stability, permeability) |
Advanced Mechanistic Elucidation at the Molecular and Cellular Level
A deep understanding of how this compound interacts with biological systems is fundamental to its development as a therapeutic agent. Future research must employ a range of advanced techniques to elucidate its mechanism of action at both the molecular and cellular levels.
Initial studies should aim to identify the primary molecular targets of the compound. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be used to pull down and identify binding partners from cell lysates. Once a target is identified, detailed biophysical studies, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can quantify the binding affinity and thermodynamics of the interaction.
At the cellular level, investigating the downstream effects of target engagement is crucial. This includes analyzing changes in signaling pathways, gene expression profiles (using techniques like RNA-seq), and post-translational modifications. For example, if the compound targets a specific kinase, researchers would examine the phosphorylation status of its known substrates. Such studies will provide a comprehensive picture of the compound's biological activity and its impact on cellular function.
Integration with Chemoinformatics and Machine Learning in Compound Optimization
The fields of chemoinformatics and machine learning offer powerful tools to accelerate the drug discovery process for this compound. nih.govnih.gov These computational approaches can be used to build predictive models for activity, toxicity, and pharmacokinetic properties, thereby guiding the synthesis of new analogues.
Initially, a database of synthesized analogues and their corresponding biological data needs to be established. This dataset will serve as the training set for machine learning algorithms. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the analogues with their observed biological activities. These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Machine learning models, such as artificial neural networks and support vector machines, can be employed to predict a range of properties, including absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov This in silico screening can significantly reduce the time and resources required for experimental testing. Evolutionary algorithms can also be utilized to explore the vast chemical space and identify novel structures with desired properties. youtube.com
| Computational Approach | Application in Optimization | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of virtual analogues | Prioritization of synthetic targets |
| Machine Learning (e.g., ANNs, SVMs) | Predict ADME/Tox properties | Early identification of compounds with favorable pharmacokinetic and safety profiles |
| Evolutionary Algorithms | Explore chemical space for novel structures | Discovery of new, potent, and selective analogues |
Exploration of Novel Therapeutic Targets and Broader Biomedical Applications
While initial research may focus on a specific therapeutic area, it is essential to explore the broader potential of this compound. The chroman-4-one scaffold has been associated with a variety of biological activities, suggesting that this oxime derivative could have multiple applications. researchgate.net
Derivatives of the related 7-hydroxy-4H-chromen-4-one have shown potential as anticancer agents. Therefore, investigating the antiproliferative and cytotoxic effects of this compound against a panel of cancer cell lines is a logical step. Furthermore, some chroman derivatives have been identified as inhibitors of sirtuins, a class of enzymes involved in aging and metabolic diseases. nih.govnih.gov Screening the oxime derivative against various sirtuin isoforms could uncover new therapeutic opportunities.
The antioxidant properties of chroman derivatives are also well-documented. nih.gov The parent compound, 7-Hydroxy-2,2-dimethylchroman-4-one, is a known antioxidant. lookchem.com Evaluating the radical scavenging and cytoprotective effects of the oxime derivative could lead to its development for conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Development of Advanced Analytical and High-Throughput Screening Methodologies
To support the extensive research outlined above, the development of robust and efficient analytical and screening methods is paramount. These methods are essential for the characterization of new analogues, the assessment of their purity, and the high-throughput evaluation of their biological activity.
Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will be required for the structural confirmation and purity assessment of newly synthesized compounds. The development of specific and sensitive bioanalytical methods will also be necessary to study the pharmacokinetics of the compound in vitro and in vivo.
For biological evaluation, the miniaturization and automation of assays will be key to increasing throughput and reducing costs. rsc.org High-throughput screening (HTS) platforms can be developed to rapidly screen large libraries of analogues against specific targets or in cell-based assays. Fluorescence-based assays, for example, are commonly used to evaluate enzyme inhibition and can be adapted for HTS formats. acs.org The use of acoustic dispensing technology can enable the synthesis and screening of compound libraries on a nanomole scale, further accelerating the discovery process. rsc.org
Q & A
Q. Why do yields vary significantly across similar synthetic procedures?
- Resolution : Differences in acid catalysts (P₂O₅ vs. H₂SO₄) and solvent systems alter reaction kinetics. For example, methanesulfonic acid enhances cyclization efficiency compared to weaker acids .
- Evidence : Procedure "b" achieves 98% yield, while "c" drops to 64% due to competing byproduct pathways .
Q. How to address discrepancies in biological activity data across studies?
- Resolution : Standardize assay conditions (e.g., cell lines, incubation times). For example, antioxidant activity varies with DPPH concentration and solvent polarity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
